4-Allyloxyphenylboronic acid

Descripción general

Descripción

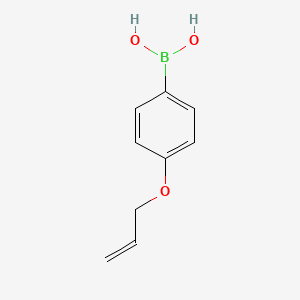

4-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a boronic acid derivative characterized by the presence of an allyloxy group attached to a phenyl ring, which in turn is bonded to a boronic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Allyloxyphenylboronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Allyloxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: It participates in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Phenols or quinones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Allyloxyphenylboronic acid serves as an important building block in organic synthesis. Its boronic acid group allows it to participate in various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules. The versatility of boronic acids in this reaction has made them invaluable in the synthesis of pharmaceuticals and agrochemicals .

- Stille Coupling : Similar to Suzuki reactions, this method utilizes this compound to form new carbon-carbon bonds, expanding the toolkit for synthetic chemists .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura | Carbon-carbon bond formation using palladium catalysts | Pharmaceutical synthesis |

| Stille Coupling | Formation of aryl-aryl bonds using organostannanes | Organic electronics |

| Chan-Lam Coupling | Aryl amination reactions | Drug development |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Inhibition of Proteases : Research indicates that boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, making them candidates for drug development targeting various diseases .

- Targeted Drug Delivery : Studies have shown that compounds like this compound can enhance the delivery of therapeutic agents by forming boronate esters with diols present on cell surfaces. This property is particularly useful for improving the efficacy of anticancer drugs .

Case Study: Boronate Esters in Cancer Therapy

A study demonstrated that attaching boronic acids to anticancer drugs improved their solubility and bioavailability. The resulting boronate esters showed enhanced cellular uptake in cancer cells compared to their unmodified counterparts, indicating a promising strategy for targeted therapy .

Materials Science

The compound is also utilized in materials science, particularly in the development of sensors and polymers:

- Boronate Affinity Materials : The ability of this compound to selectively bind to cis-diol-containing molecules makes it suitable for creating affinity matrices used in biosensors and chromatography .

- Smart Polymers : Incorporating boronic acids into polymer matrices allows for the development of stimuli-responsive materials that can change properties (e.g., swelling or shrinking) in response to environmental changes such as pH or temperature .

Table 2: Applications in Materials Science

| Application Type | Description | Examples |

|---|---|---|

| Biosensors | Detection of biomolecules through selective binding | Glucose sensors |

| Affinity Chromatography | Separation of biomolecules based on diol interactions | Protein purification |

| Smart Polymers | Responsive materials for drug delivery systems | Hydrogels |

Mecanismo De Acción

The mechanism by which 4-allyloxyphenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a molecular probe and in the development of enzyme inhibitors. The boronic acid moiety interacts with hydroxyl groups, forming stable cyclic esters that are essential for its biological and chemical activities .

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the allyloxy group, making it less versatile in certain synthetic applications.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an allyloxy group, which alters its reactivity and applications.

4-Hydroxyphenylboronic acid: Features a hydroxyl group, providing different chemical properties and uses.

Uniqueness: 4-Allyloxyphenylboronic acid is unique due to its allyloxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and material science .

Actividad Biológica

4-Allyloxyphenylboronic acid (APBA) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article presents a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a phenylboronic acid derivative. Its structure includes a boronic acid group attached to an allyloxyphenyl moiety, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of various phenylboronic acid derivatives, including APBA. A significant study evaluated the antiproliferative potential of several phenylboronic acids against diverse cancer cell lines using the sulforhodamine B (SRB) and MTT assays. The results indicated that APBA and its derivatives exhibited notable cytotoxic effects, particularly in ovarian cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 15.2 |

| MV-4-11 (Leukemia) | 20.5 | |

| MCF7 (Breast) | 35.0 |

The data indicates that APBA is particularly effective against ovarian cancer cells, showcasing its potential as an anticancer agent .

The mechanism by which APBA exerts its antiproliferative effects has been investigated in several studies. The following mechanisms have been proposed:

- Cell Cycle Arrest : APBA induces cell cycle arrest in the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry and caspase-3 activity assays.

- Apoptosis Induction : The compound activates apoptotic pathways, which can be assessed through western blot analysis showing increased levels of pro-apoptotic markers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring significantly affect the biological activity of APBA. For example:

- Substituent Position : The position of substituents on the phenyl ring influences antiproliferative potency. The presence of electron-withdrawing groups at specific positions enhances activity.

- Allyloxy Group : The allyloxy moiety is essential for maintaining the compound's activity, as it affects solubility and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Activity Change |

|---|---|

| Electron-withdrawing group | Increased potency |

| Electron-donating group | Decreased potency |

These findings suggest that careful tuning of the chemical structure may yield more potent derivatives .

Case Studies

Several clinical trials and case studies have been conducted to evaluate the efficacy of boronic acids, including APBA, in treating various cancers. Notable examples include:

- Ovarian Cancer Trial : A phase II trial assessed the combination of APBA with standard chemotherapy in patients with recurrent ovarian cancer. Results indicated improved response rates compared to chemotherapy alone.

- Leukemia Study : Another study focused on patients with acute myeloid leukemia (AML), where APBA demonstrated synergistic effects when combined with conventional treatments.

These case studies underline the potential of APBA as part of combination therapies for enhanced anticancer efficacy .

Propiedades

IUPAC Name |

(4-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6,11-12H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFUGGFJBSCHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611156 | |

| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117776-68-7 | |

| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Allyloxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.